molecular formula C17H13N5O3 B2994756 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1797965-33-3

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2994756
CAS RN: 1797965-33-3
M. Wt: 335.323
InChI Key: RNXVYWZYESSECE-UHFFFAOYSA-N
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Description

Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrimidine is a similar type of compound, but it has a 6-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are found in many biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole and pyrimidine derivatives often involves reactions with hydrazine . The specific synthesis process for your compound would depend on the exact arrangement of the pyrazole, pyrimidine, and benzofuran structures.


Molecular Structure Analysis

The molecular structure of a compound like this would be quite complex due to the presence of multiple ring structures. The exact structure would depend on the specific locations of the pyrazole and pyrimidine rings, as well as the benzofuran group .


Chemical Reactions Analysis

Pyrazole and pyrimidine compounds can participate in a variety of chemical reactions. For example, they can act as ligands in coordination compounds . The specific reactions that your compound can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. For example, the presence of the pyrazole and pyrimidine rings could influence its boiling point, density, and pKa .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various methods, including high-temperature glycosylation, condensation reactions, and novel synthetic strategies utilizing ultrasonic conditions for better yields and purity (Petrie et al., 1985; Kuhn et al., 2015). These methods highlight the chemical flexibility and adaptability of pyrazolo[3,4-d]pyrimidines in synthesizing diverse derivatives.

  • Biological Evaluation : Various derivatives have been evaluated for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibition effects. For instance, novel benzodifuranyl and pyrazolopyrimidines derivatives showed significant anti-inflammatory and analgesic activities, highlighting their potential as COX inhibitors (Abu‐Hashem et al., 2020). Moreover, certain pyrazolopyrimidines derivatives exhibited cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).

Potential as Pharmacophores

  • Anticancer Potential : Synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown promise as anticancer agents, with studies indicating their mechanism of action involves apoptosis and mTOR inhibition. This suggests their utility in designing targeted cancer therapies (Reddy et al., 2014).

  • Antimicrobial and Antifungal Activities : While some studies have reported the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones with potential antimicrobial evaluation, the results varied with no significant activity observed in certain cases. This highlights the importance of structural modifications to enhance biological activity (Bruni et al., 1996).

Mechanism of Action

The mechanism of action of a compound like this would depend on its exact structure and the biological system it interacts with. Some pyrazole and pyrimidine derivatives have been found to have antiviral, antibacterial, and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its exact structure and how it’s used. Some pyrazole and pyrimidine compounds can be harmful if ingested or if they come into contact with the skin .

Future Directions

The future research directions for a compound like this could include further studies on its synthesis, its potential biological activities, and its physical and chemical properties. It could also be interesting to explore its potential applications in medicine or other fields .

properties

IUPAC Name

7-methoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-24-12-5-2-4-11-8-13(25-16(11)12)17(23)21-14-9-15(19-10-18-14)22-7-3-6-20-22/h2-10H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXVYWZYESSECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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